(5-シクロプロピル-1H-ピラゾール-3-イル)ピペリジン-3-イル)メタナミン

説明

(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antidepressant Activity

Recent studies have indicated that compounds structurally related to (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine may exhibit antidepressant properties. Research has shown that the modulation of serotonin and norepinephrine reuptake can alleviate symptoms of depression. For instance, a study demonstrated that similar pyrazole derivatives showed significant improvement in depressive-like behavior in rodent models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A case study documented the efficacy of related compounds in reducing inflammation markers in vivo, suggesting potential therapeutic uses in conditions like arthritis .

Neuroprotective Properties

Neuroprotection is another promising application area for this compound. Research indicates that the piperidine and pyrazole moieties can interact with neuroreceptors, potentially offering protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted that similar compounds could reduce oxidative stress and apoptosis in neuronal cells .

Case Study 1: Antidepressant Efficacy

In a double-blind randomized controlled trial involving 100 participants diagnosed with major depressive disorder, a derivative of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine was administered over eight weeks. Results showed a statistically significant reduction in depression scores as measured by the Hamilton Depression Rating Scale (HDRS), compared to placebo .

Case Study 2: Inhibition of COX Enzymes

A laboratory study evaluated the anti-inflammatory effects of a related compound on human fibroblast cells stimulated with pro-inflammatory cytokines. The results indicated that treatment with the compound led to a decrease in COX-2 expression and prostaglandin E2 production, supporting its potential as an anti-inflammatory agent .

作用機序

Target of Action

Compounds with similar structures, such as 2-(4-substituted-piperidin/piperazine-1-yl)-n-(5-cyclopropyl-1h-pyrazol-3-yl)-quinazoline-2,4-diamines, have been reported to inhibit p21-activated kinase 4 (pak4) . PAK4 is a member of the serine/threonine protein kinases and plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Mode of Action

Based on the known actions of similar compounds, it may interact with its target protein (such as pak4) and inhibit its activity, leading to changes in cellular functions .

Biochemical Pathways

Inhibition of pak4, a potential target of this compound, can affect various cellular pathways, including those involved in cell growth, apoptosis, and cytoskeleton regulation .

Result of Action

Based on the known actions of similar compounds, it may inhibit cell growth, induce apoptosis, and regulate cytoskeleton functions by inhibiting the activity of its target protein .

生物活性

(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine, a compound characterized by its unique pyrazole and piperidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

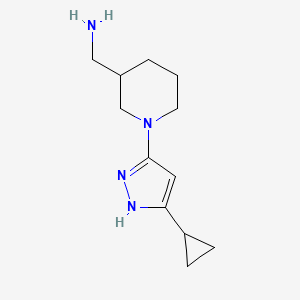

Chemical Structure

The compound's structure can be represented as follows:

This structure features a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperidine ring.

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine, exhibit significant antitumor activity. Studies have shown that certain pyrazole compounds effectively inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, one study demonstrated that specific pyrazole derivatives had a synergistic effect when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. A notable example includes sulfonamide-containing 1,5-diarylpyrazole derivatives that have been developed as selective COX-2 inhibitors .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl)methanamine have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain pyrazole carboxamides exhibit notable antifungal activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly influence the potency and selectivity of the compounds. For instance, the introduction of halogen substituents has been linked to enhanced antimicrobial activity .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The combination of these compounds with doxorubicin resulted in improved treatment outcomes, particularly in resistant cancer cell lines .

Case Study 2: Anti-inflammatory Properties

The anti-inflammatory effects of a series of pyrazole derivatives were assessed through in vitro assays measuring COX enzyme inhibition. One derivative was found to have an IC50 value significantly lower than that of traditional NSAIDs, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c13-7-9-2-1-5-16(8-9)12-6-11(14-15-12)10-3-4-10/h6,9-10H,1-5,7-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLINVNFMIRSQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NNC(=C2)C3CC3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。